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Compound of Interest

4-Chloropyridine-2-carbonyl!
Compound Name:
chloride hydrochloride

Cat. No.: B023288

Introduction

4-Chloro-pyridine-2-carboxylic acid amide, also known as 4-chloropicolinamide, is a pivotal
chemical intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1] Its
structure, featuring a pyridine ring with both a chloro group and a carboxamide group, provides
reactive sites for developing complex molecular architectures, making it a valuable building
block for synthesizing biologically active molecules such as kinase inhibitors and central
nervous system (CNS) drugs.[1] This document provides detailed protocols for the chemical
synthesis of 4-chloro-pyridine-2-carboxylic acid amide, summarizing key quantitative data and
outlining the experimental workflows.

Chemical and Physical Properties

The fundamental properties of 4-chloro-pyridine-2-carboxylic acid amide are summarized in the
table below. This data is crucial for its handling, characterization, and application in further
synthetic steps.
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Property Value Reference
CAS Number 99586-65-9 [2]
Molecular Formula CeHsCIN20 [2]
Molecular Weight 156.57 g/mol [2]
Appearance White to off-white crystalline (2]
powder

Melting Point 148-152 °C [1][2]
Boiling Point (Predicted) 298.1+25.0°C [2]

Density (Predicted) 1.381 + 0.06 g/cm?3 [2]

Synthetic Pathways and Protocols

The preparation of 4-chloro-pyridine-2-carboxylic acid amide can be effectively achieved via a
multi-step synthesis starting from pyridine-2-carboxylic acid. The primary route involves the
formation of an activated carboxylic acid derivative (an ester or acid chloride), followed by
amidation.

A common and well-documented pathway involves the initial conversion of pyridine-2-
carboxylic acid into 4-chloropyridine-2-carboxylic acid methyl ester, which is then subjected to
ammonolysis to yield the final amide product.[2] An alternative initial step involves the formation
of 4-chloro-pyridine-2-carbonyl chloride, which can then be used in the subsequent amidation.

[2]
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Synthesis Workflow

Pyridine-2-carboxylic Acid

Step 1:
Chlorination &
Esterification

Intermediate:
4-chloropyridine-2-carboxylic
acid methyl ester

Step 2:
Amidation

Final Product:

4-Chloro-pyridine-2-carboxylic
acid amide

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of 4-chloro-pyridine-2-carboxylic acid amide.

Detailed Experimental Protocol

The following protocol details the two-step synthesis from pyridine-2-carboxylic acid.[2]
Step 1: Synthesis of 4-chloropyridine-2-carboxylic acid methyl ester

* Reagent Preparation: To 50 mL of thionyl chloride under a nitrogen atmosphere, add 3 mL of
anhydrous N,N-Dimethylformamide (DMF) dropwise at 40 °C.

¢ Reaction Initiation: Add 10.00 g (81.23 mmol) of pyridine-2-carboxylic acid to the mixture in
portions over a 20-minute period.
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o Reflux: Slowly heat the mixture to reflux. Vigorous evolution of SOz gas will be observed.
Continue refluxing for 16 hours.

e Solvent Removal: Cool the solution to room temperature. Dilute with 30 mL of toluene and
concentrate in vacuo. Repeat this dilution and concentration process twice to remove
residual thionyl chloride.

« Esterification: Cool the resulting yellow solid in an ice bath (0 °C) and slowly add methanol.
Stir the suspension at room temperature for 1 hour.

o Work-up and Extraction: Concentrate the mixture in vacuo. Dissolve the residue in 200 mL of
a saturated aqueous NaHCOs solution and extract with ethyl acetate (3 x 100 mL).

e Washing: Combine the organic extracts and wash with water (300 mL) and brine (300 mL).

» Drying and Purification: Dry the organic layer over Na2SOa, filter, and remove the solvent in
vacuo. Purify the crude product using silica gel chromatography (eluting with a gradient of
ethyl acetate in hexane) to yield 4-chloropyridine-2-carboxylic acid methyl ester as a beige
solid.

Step 2: Synthesis of 4-Chloro-pyridine-2-carboxylic acid amide

o Reaction Setup: Grind 2.50 g (14.57 mmol) of the 4-chloropyridine-2-carboxylic acid methyl
ester from Step 1 into a fine powder.

o Ammonolysis: Stir the powder in 40 mL of concentrated ammonium hydroxide at 35 °C for 1
hour.

« |solation: Cool the resulting suspension in an ice bath.

 Purification: Filter the solid, wash with cold water, and dry to obtain 4-chloro-pyridine-2-
carboxylic acid amide as a white powder.

Data Summary

The following table summarizes the quantitative data for the described two-step synthesis
protocol.
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Logical Relationship of Reactions

The synthesis relies on a logical progression of chemical transformations to achieve the

desired functionality on the pyridine ring. The core of the synthesis is the activation of the

carboxylic acid group to facilitate the final amidation step.
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Caption: Logical flow of the key chemical transformations in the synthesis.

Applications and Further Use
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4-Chloro-pyridine-2-carboxylic acid amide is an important precursor for more complex
molecules. The chloro and amide groups offer distinct reactivity. The chlorine atom can be
displaced via nucleophilic aromatic substitution, while the amide group can undergo various
condensation or modification reactions. This dual functionality makes it a highly sought-after
intermediate in the development of new pharmaceuticals and agrochemicals.[1] Another
potential synthetic route to amides involves the hydrolysis of the corresponding cyanopyridine,
a method applicable to halo-substituted pyridines.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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Ontario, CA 91761, United States
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